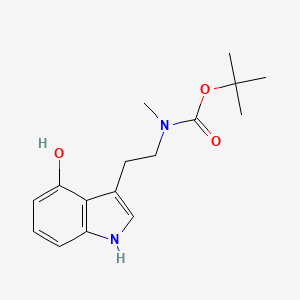
tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an ethyl group, and a ketone functional group on the pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. For example, the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has been reported to yield tert-butyl esters efficiently .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been demonstrated to be effective.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a drug precursor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: A similar compound used in the synthesis of indole derivatives.
Tert-butyl substituted hetero-donor TADF compounds: Used in the production of efficient blue OLEDs.
Uniqueness
Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Clé InChI |
NVFCMLLJIQPRFV-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H]1CC(=O)CN1C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CC(=O)CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)



amine hydrochloride](/img/structure/B15297156.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)

![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)

![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
